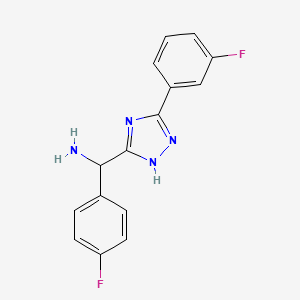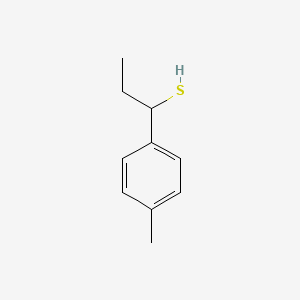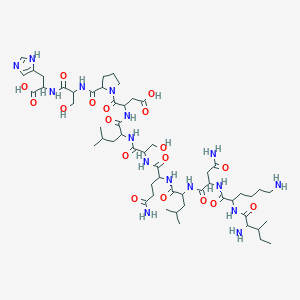
(4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that features a triazole ring substituted with fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of fluorophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzaldehyde and 3-fluorobenzylamine can be catalyzed by a base to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its triazole ring and fluorophenyl groups are known to interact with various biological targets, making it a candidate for the development of therapeutic agents .
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl groups enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives with fluorophenyl substitutions, such as:
- (4-Fluorophenyl)(1H-1,2,4-triazol-3-yl)methanamine
- (3-Fluorophenyl)(1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
What sets (4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine apart is the specific positioning of the fluorophenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency in various applications .
Propriétés
Formule moléculaire |
C15H12F2N4 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
(4-fluorophenyl)-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12F2N4/c16-11-6-4-9(5-7-11)13(18)15-19-14(20-21-15)10-2-1-3-12(17)8-10/h1-8,13H,18H2,(H,19,20,21) |
Clé InChI |
FGVZSQWDIIEMNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)


![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)




![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)

![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)
